PKR Inhibitor, negative control

Description

Properties

IUPAC Name |

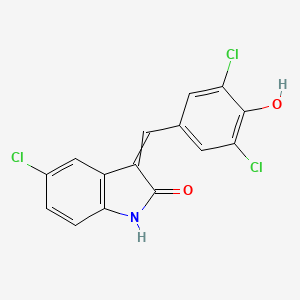

5-chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFMARHFPUZEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648025 |

Source

|

| Record name | 5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852547-30-9 |

Source

|

| Record name | 5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vitro Mechanism of Action of PKR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of inhibitors targeting the double-stranded RNA-activated protein kinase (PKR). It covers the core signaling pathway, mechanisms of inhibition, quantitative data on inhibitor potency, and detailed experimental protocols for key assays.

The PKR Signaling Pathway

Protein kinase R (PKR) is a serine-threonine kinase that plays a crucial role in the innate immune response to viral infections and other cellular stresses.[1] Canonically, it is activated by double-stranded RNA (dsRNA), a common byproduct of viral replication.[1] Upon activation, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[2][3] Phosphorylation of eIF2α results in a global inhibition of protein synthesis, thereby preventing viral propagation.[2][3] Dysregulation of PKR activity has been implicated in various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1]

The activation and signaling cascade can be summarized as follows:

-

Sensing Stress: Inactive PKR monomers exist in the cytoplasm.[2] The presence of dsRNA (or other activators like PACT) triggers the binding of PKR's dsRNA-binding domains (dsRBDs).

-

Dimerization and Autophosphorylation: Binding to dsRNA induces a conformational change, facilitating the dimerization of two PKR monomers.[4] This dimerization brings the kinase domains into close proximity, allowing for trans-autophosphorylation on several residues, including Threonine 446 (Thr446) and Threonine 451 (Thr451) in the activation loop, which is critical for full kinase activity.[5][6]

-

Substrate Phosphorylation: The now fully activated PKR phosphorylates the alpha subunit of eIF2 at Serine 51.[1]

-

Translational Arrest: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, preventing the recycling of eIF2 to its active GTP-bound state. This leads to a halt in the initiation of mRNA translation.[2]

Beyond its role in translational control, PKR can also modulate other signaling pathways, including NF-κB and p38 MAPK, contributing to inflammatory and apoptotic responses.[3][7]

Mechanism of Action of PKR Inhibitors

PKR inhibitors can be broadly classified based on their mechanism of action. The most common class targets the ATP-binding pocket of the kinase domain.[8]

ATP-Competitive Inhibition

The majority of small molecule PKR inhibitors function by competing with ATP for binding to the catalytic site of the kinase.[8][9] By occupying the ATP pocket, these inhibitors prevent the phosphotransferase activity of PKR, thereby blocking both its autophosphorylation and the subsequent phosphorylation of eIF2α.[8][10]

This mechanism has several key features:

-

Direct Blockade of Catalysis: The inhibitor directly prevents the transfer of a phosphate group from ATP to the substrate.[11]

-

Reversibility: Most ATP-competitive inhibitors bind non-covalently and are reversible.

-

Selectivity Challenges: The ATP-binding pocket is highly conserved among protein kinases, making the development of highly selective inhibitors challenging.[9] However, subtle differences in the pocket's shape and surrounding residues can be exploited to achieve selectivity.

The imidazolo-oxindole compound C16 is a well-characterized ATP-competitive inhibitor of PKR.[12][13] It binds to the ATP-binding site and has been shown to block PKR autophosphorylation with high potency.[12] Similarly, 2-aminopurine acts as a competitive inhibitor with respect to ATP, suggesting it binds to the same site on the kinase.[14]

References

- 1. Frontiers | PKR: A Kinase to Remember [frontiersin.org]

- 2. Reactome | PKR-mediated signaling [reactome.org]

- 3. Protein kinase R - Wikipedia [en.wikipedia.org]

- 4. Structural basis of protein kinase R autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Autophosphorylation in the Activation Loop Is Required for Full Kinase Activity In Vivo of Human and Yeast Eukaryotic Initiation Factor 2α Kinases PKR and GCN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PKR inhibitors and how do they work? [synapse.patsnap.com]

- 9. Selectivity Mechanism of ATP-Competitive Inhibitors for PKB and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Imidazolo-oxindole PKR inhibitor C16 ≥90% (HPLC), solid, PKR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Stranded RNA-Activated Protein Kinase (PKR) Signaling Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the Protein Kinase R (PKR) signaling pathway, a critical component of the innate immune response and a key regulator of cellular stress responses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of virology, immunology, oncology, and neurodegenerative diseases.

Introduction to the PKR Signaling Pathway

The Protein Kinase RNA-activated (PKR), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 2 (EIF2AK2), is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in cellular defense against viral infections and in the response to various stress signals.[1][2] Initially identified as an interferon-inducible enzyme, PKR acts as a sensor for double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[2][3] Upon activation, PKR orchestrates a multifaceted cellular response, primarily characterized by the inhibition of protein synthesis to restrict viral propagation. Beyond its antiviral function, PKR is implicated in a broad range of cellular processes, including inflammation, apoptosis, cell proliferation, and the regulation of signaling cascades such as NF-κB and MAP kinases.[1][4][5] Dysregulation of the PKR pathway has been linked to various pathological conditions, including chronic inflammation, metabolic disorders, neurodegenerative diseases, and cancer.[4][6]

Core Components of the PKR Pathway

The functionality of the PKR signaling pathway is contingent on a series of key molecular players that govern its activation, regulation, and downstream effects.

-

Protein Kinase R (PKR): The central enzyme of the pathway, PKR, is composed of an N-terminal dsRNA-binding domain (dsRBD) and a C-terminal kinase domain.[2][7] The dsRBD contains two dsRNA-binding motifs (dsRBMs) that are essential for recognizing and binding to dsRNA.[2]

-

Double-Stranded RNA (dsRNA): The canonical activator of PKR, dsRNA of at least 30 base pairs in length, is typically produced during the replication of many viruses.[8][9] Binding of dsRNA to the dsRBD of PKR induces a conformational change that leads to its activation.[8]

-

Protein Activator of PKR (PACT): In the absence of viral dsRNA, PKR can be activated by the cellular protein PACT in response to various stress signals.[1][7]

-

Eukaryotic Initiation Factor 2α (eIF2α): The most well-characterized substrate of activated PKR. Phosphorylation of eIF2α at serine 51 leads to a global inhibition of protein synthesis.[1][9]

-

Downstream Effectors: Activated PKR influences a multitude of downstream signaling molecules, including:

-

NF-κB Pathway Components: IκB kinase (IKK) complex, leading to the activation of the transcription factor NF-κB.[10][11][12]

-

MAP Kinase Pathway Components: Mitogen-activated protein kinase kinases (MKKs) that activate p38 and JNK.[4][5]

-

Apoptosis-Related Proteins: FADD (Fas-Associated Death Domain) and Caspase-8.[3][6]

-

Inflammasome Components: NLRP3, AIM2, and other NLR proteins.[2][9]

-

Interferon Regulatory Factor 3 (IRF3): A key transcription factor for type I interferon production.[13][14]

-

The PKR Signaling Cascade: Mechanism of Action

The activation of PKR and the subsequent signaling cascade is a tightly regulated process initiated by the detection of specific molecular patterns, primarily viral dsRNA.

PKR Activation

In its latent state, PKR exists as an inactive monomer.[2] The primary mechanism of activation involves the binding of dsRNA to the dsRBD of two PKR monomers, which promotes their dimerization.[8][9] This dimerization brings the C-terminal kinase domains into close proximity, facilitating trans-autophosphorylation on several serine and threonine residues within the activation loop, such as Threonine 446 and Threonine 451.[6] This autophosphorylation event fully activates the kinase. An alternative, dsRNA-independent activation mechanism is mediated by the cellular protein PACT, which binds to and activates PKR in response to various cellular stresses.[1][7]

Downstream Signaling Pathways

Once activated, PKR can initiate several downstream signaling cascades:

-

Inhibition of Protein Synthesis: The most prominent function of activated PKR is the phosphorylation of eIF2α.[1][9] Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, thereby preventing the recycling of eIF2 to its active GTP-bound state. This leads to a global shutdown of cap-dependent translation, which inhibits the synthesis of both host and viral proteins.[9]

-

NF-κB Activation: PKR can activate the NF-κB pathway, a central regulator of inflammatory and immune responses.[10][12] This can occur through the interaction of PKR with the IKK complex, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[11][12][15] The released NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and other target genes.[10]

-

MAP Kinase Activation: PKR can also activate the p38 and JNK MAP kinase pathways.[4][5] This activation is mediated through upstream MKKs and contributes to the inflammatory response and apoptosis.[5]

-

Apoptosis Induction: PKR can trigger programmed cell death through multiple mechanisms. One pathway involves the activation of the FADD/Caspase-8 signaling axis, independent of death receptor ligation.[3][6][16] Additionally, the sustained inhibition of protein synthesis via eIF2α phosphorylation can also lead to apoptosis.

-

Inflammasome Activation: PKR has been shown to physically interact with and promote the activation of several inflammasomes, including NLRP1, NLRP3, NLRC4, and AIM2.[2][4][9] This leads to the cleavage and release of pro-inflammatory cytokines IL-1β and IL-18.[2]

-

Interferon Response: PKR can contribute to the amplification of the interferon response by activating IRF3, a key transcription factor for the production of type I interferons.[13][14]

Quantitative Data in PKR Signaling

The following tables summarize key quantitative parameters associated with the PKR signaling pathway, providing a reference for experimental design and data interpretation.

| Parameter | Value | Organism/System | Reference(s) |

| PKR-dsRNA Binding | |||

| Kd for perfect dsRNA | ~30 nM | In vitro (p20 domain) | [8] |

| Kd for bulged dsRNA | ~2-5 µM | In vitro (p20 domain) | [8] |

| Minimal dsRNA length for binding | 15-16 bp | In vitro | [17] |

| Minimal dsRNA length for activation | 30 bp | In vitro | [9][17] |

| PKR Kinase Activity | |||

| eIF2α phosphorylation rate (Phospho-PKR, no RNA) | 10.4 ± 4.0 nM/min | In vitro | [2] |

| eIF2α phosphorylation rate (Dephospho-PKR, +RNA) | 5.3 ± 3.5 nM/min | In vitro | [2] |

| Key Autophosphorylation Sites | |||

| Identified in vitro | Ser-242, Thr-255, Thr-258 | In vitro | [6][7][18] |

| Required for full activity in vivo | Thr-446, Thr-451 | Yeast, Mammalian cells | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PKR signaling pathway.

In Vitro PKR Activation Assay

This assay measures the autophosphorylation of PKR in response to an activator like dsRNA.

Materials:

-

Purified recombinant PKR protein

-

PKR activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)

-

dsRNA activator (e.g., Poly(I:C))

-

[γ-³²P]ATP

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing purified PKR (e.g., 100-200 ng) and the desired concentration of dsRNA in PKR activation buffer on ice.

-

Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of ~10 µCi per reaction) and MnCl₂ (to a final concentration of 2.5 mM).

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the autophosphorylated PKR band using a phosphorimager.

In Vitro Kinase Assay for eIF2α Phosphorylation

This assay quantifies the ability of activated PKR to phosphorylate its substrate, eIF2α.

Materials:

-

Activated PKR (from the in vitro activation assay or pre-activated)

-

Purified recombinant eIF2α protein

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.6, 10 mM KCl, 10 mM MgCl₂, 10% glycerol)

-

[γ-³²P]ATP

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Set up a reaction mixture containing activated PKR (e.g., 100 nM), purified eIF2α (e.g., 500-600 nM), and kinase assay buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration of ~2 µM).

-

Incubate at 30°C for a specified time course (e.g., 5, 10, 20 minutes).

-

At each time point, stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize and quantify the phosphorylated eIF2α band using a phosphorimager.

Co-Immunoprecipitation (Co-IP) of PKR and Interacting Proteins

This protocol is used to identify proteins that interact with PKR within a cellular context.

Materials:

-

Cell culture expressing the proteins of interest

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody specific to PKR (for immunoprecipitation)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer or low pH glycine buffer)

-

Western blotting reagents

Procedure:

-

Lyse the cells in Co-IP lysis buffer and clear the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-PKR antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Collect the beads (using a magnetic rack or centrifugation) and wash them several times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein and PKR.

Visualizing the PKR Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core PKR signaling pathway and a typical experimental workflow for studying PKR activation.

Figure 1. The PKR Signaling Pathway.

Figure 2. Workflow for In Vitro PKR Activation Assay.

References

- 1. Coordination of crosstalk between MAPK-PKC pathways: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel role of PKR in inflammasome activation and HMGB1 release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interferon-induced protein kinase (PKR), triggers apoptosis through FADD-mediated activation of caspase 8 in a manner independent of Fas and TNF-alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel role of PKR in inflammasome activation and HMGB1 release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of the dsRNA‐dependent protein kinase, PKR, induces apoptosis through FADD‐mediated death signaling | The EMBO Journal [link.springer.com]

- 7. The kinase activity of PKR represses inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Protein Kinase PKR is Critical for LPS-induced iNOS Production, but Dispensable for Inflammasome Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. abeomics.com [abeomics.com]

- 11. PKR Stimulates NF-κB Irrespective of Its Kinase Function by Interacting with the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Activation by Double-Stranded-RNA-Activated Protein Kinase (PKR) Is Mediated through NF-κB-Inducing Kinase and IκB Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of Protein Kinase PKR-dependent Activation of Interferon Regulatory Factor 3 by Vaccinia Virus Occurs through Adapter IPS-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NF-kappaB activation by double-stranded-RNA-activated protein kinase (PKR) is mediated through NF-kappaB-inducing kinase and IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein kinase RNA/FADD/caspase-8 pathway mediates the proapoptotic activity of the RNA-binding protein human antigen R (HuR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.monash.edu [research.monash.edu]

The Role of eIF2α Phosphorylation in Translational Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2) is a critical regulatory node in the control of protein synthesis. This event, triggered by a variety of cellular stresses, leads to a global reduction in translation, conserving cellular resources and initiating a coordinated transcriptional and translational program to restore homeostasis. This integrated stress response (ISR) is crucial for cell survival and adaptation. However, dysregulation of eIF2α phosphorylation is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanisms of eIF2α phosphorylation-mediated translational control, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Signaling Pathways of eIF2α Phosphorylation

The phosphorylation of eIF2α on Serine 51 is a convergent point for multiple stress-activated signaling pathways. This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B.[1][2] This sequestration of eIF2B severely limits the availability of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation, thereby leading to a global shutdown of protein synthesis.[2]

The eIF2α Kinases: Sentinels of Cellular Stress

Four known kinases, each responding to distinct stress signals, phosphorylate eIF2α:

-

PKR (Protein Kinase R): Activated by double-stranded RNA (dsRNA), a hallmark of viral infection.[2][3]

-

PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[2]

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation and UV irradiation.[2][3]

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency, oxidative stress, and heat shock.[2][3]

The Counterbalance: eIF2α Phosphatases

The phosphorylation of eIF2α is a reversible process, tightly controlled by phosphatases that remove the phosphate group from Serine 51, allowing for the resumption of protein synthesis. The primary phosphatases involved are:

-

GADD34 (Growth Arrest and DNA Damage-inducible 34): An inducible regulatory subunit of Protein Phosphatase 1 (PP1). Its expression is upregulated during the ISR, forming a negative feedback loop to dephosphorylate eIF2α.[4][5]

-

CReP (Constitutive Repressor of eIF2α Phosphorylation): A constitutively expressed regulatory subunit of PP1 that helps maintain basal levels of dephosphorylation.[5]

References

- 1. eIF2A mediates translation of hepatitis C viral mRNA under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of host eIF2α in viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feedback Inhibition of the Unfolded Protein Response by GADD34-Mediated Dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) | MDPI [mdpi.com]

Unveiling the Molecular Blueprint: Structural Distinctions Between Active and Inactive PKR Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Double-stranded RNA-activated protein kinase (PKR) is a crucial regulator of the innate immune response and cellular stress pathways. Its dysregulation is implicated in a multitude of diseases, including viral infections, cancer, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. The development of potent and selective PKR inhibitors hinges on a deep understanding of the structural nuances that govern their interaction with the kinase domain and dictate their activity. This in-depth technical guide elucidates the core structural differences between active and inactive PKR inhibitors, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of PKR Inhibition: A Structural Perspective

The catalytic activity of PKR, like other protein kinases, is contingent on its conformational state. Inhibitors can achieve their effect by binding to different conformations of the kinase, thereby stabilizing either an active or an inactive state. The key structural determinants of PKR activity and inhibitor binding are centered around the conformation of the activation loop, particularly the highly conserved Asp-Phe-Gly (DFG) motif, and the orientation of the αC-helix in the N-lobe.

-

Active Conformation (DFG-in): In its active state, the activation loop adopts a conformation where the aspartate of the DFG motif points into the ATP-binding pocket, and the phenylalanine resides in a hydrophobic pocket. This "DFG-in" conformation is essential for catalysis. Inhibitors that bind to this active conformation are classified as Type I inhibitors . They are typically ATP-competitive and occupy the adenine-binding pocket.

-

Inactive Conformation (DFG-out): PKR can also exist in an inactive state where the DFG motif undergoes a "flip," resulting in the aspartate pointing away from the ATP-binding site and the phenylalanine moving into the ATP pocket. This "DFG-out" conformation is catalytically incompetent. Inhibitors that preferentially bind to and stabilize this inactive state are known as Type II inhibitors . These inhibitors also bind in the ATP pocket but extend into an adjacent allosteric pocket created by the DFG-out conformation.

-

Allosteric Inhibition: A third class of inhibitors, allosteric inhibitors (Type III and IV) , bind to sites on the kinase domain distinct from the ATP-binding pocket.[1] These inhibitors induce conformational changes that prevent the kinase from adopting its active state or from binding its substrates.

Quantitative Analysis of PKR Inhibitor Potency

The potency of PKR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions.[2] The Ki value is a more fundamental measure of the inhibitor's binding affinity for the enzyme.[3] The relationship between IC50 and Ki is dependent on the mechanism of inhibition and the concentration of the substrate (ATP).[4][5]

| Inhibitor Class | Binding Mode | Target Conformation | Key Structural Interactions | Representative IC50/Ki Range (PKR) |

| Active (Type I) | ATP-competitive | Active (DFG-in) | Hydrogen bonds with the hinge region; interactions within the adenine-binding pocket. | nM to low µM |

| Inactive (Type II) | ATP-competitive | Inactive (DFG-out) | Hydrogen bonds with the hinge region; extension into the allosteric pocket created by the DFG-out flip. | nM to low µM |

| Inactive (Allosteric) | Non-ATP-competitive | Varies | Binding to sites outside the ATP pocket, inducing conformational changes. | Varies widely (nM to µM) |

Note: Specific IC50 and Ki values are highly dependent on the individual compound and the assay conditions used. The ranges provided are indicative of potent inhibitors.

Signaling Pathways and Experimental Workflows

Understanding the signaling cascades involving PKR is crucial for contextualizing the effects of its inhibitors. Furthermore, robust experimental protocols are essential for the accurate characterization of these compounds.

PKR Signaling Pathway

PKR is a central node in cellular stress response pathways. Upon activation by double-stranded RNA (dsRNA), PKR dimerizes and autophosphorylates, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). This event triggers a cascade that ultimately results in the inhibition of protein synthesis, a key antiviral defense mechanism.

References

Commercial Sources and Validation of PKR Inhibitor & Negative Control Pairs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available, validated inhibitor and negative control pairs for the double-stranded RNA-activated protein kinase (PKR). The information presented here is intended to assist researchers in selecting the appropriate tools for studying PKR signaling and for drug development programs targeting this key enzyme. This guide includes a summary of commercial sources, quantitative data for inhibitor potency, detailed experimental protocols for validation, and diagrams of the PKR signaling pathway and experimental workflows.

Validated PKR Inhibitor and Negative Control Pair: C16

The imidazolo-oxindole compound, commonly known as C16, is a potent and specific ATP-competitive inhibitor of PKR. A structurally related but inactive compound is commercially available, providing a validated pair for rigorous experimental design.

Commercial Sources and Quantitative Data

The following table summarizes the commercial sources for C16 and its corresponding negative control, along with reported quantitative data for their activity.

| Compound | CAS Number | Description | Reported IC50 (PKR Autophosphorylation) | Commercial Suppliers (Catalog No.) |

| PKR Inhibitor (C16) | 608512-97-6 | A potent, ATP-binding site-directed inhibitor of PKR.[1] | 186-210 nM[1] | - Santa Cruz Biotechnology (sc-204200) - Sigma-Aldrich (527450) - Cayman Chemical (14565) - R&D Systems (4508) - MedchemExpress (HY-13921) - StressMarq Biosciences (SIH-498) |

| PKR Inhibitor, Negative Control | 852547-30-9 | An inactive structural analog of the PKR inhibitor C16. | >100 µM | - Sigma-Aldrich (527455) - Santa Cruz Biotechnology (sc-204201) - MedchemExpress (HY-112464) |

Experimental Validation Protocols

Robust validation of PKR inhibition is crucial for interpreting experimental results. Below are detailed protocols for in vitro and cell-based assays to confirm the activity and specificity of PKR inhibitors.

This assay directly measures the ability of an inhibitor to block the autophosphorylation of PKR or the phosphorylation of a substrate.

Principle:

Recombinant active PKR is incubated with a phosphate donor (ATP, often radiolabeled) and a substrate (e.g., eIF2α or a generic kinase substrate like myelin basic protein) in the presence of the inhibitor or negative control. The level of phosphorylation is then quantified.

Materials:

-

Recombinant human PKR (e.g., from Carna Biosciences)

-

PKR Inhibitor (C16) and Negative Control

-

eIF2α substrate (or Myelin Basic Protein)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric detection, or non-labeled for ADP-based detection)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar for non-radiometric detection

-

96-well plates

-

Plate reader (scintillation counter for radiometric, luminometer for ADP-Glo™)

Procedure (ADP-Glo™ format):

-

Compound Preparation: Prepare a serial dilution of the PKR inhibitor (C16) and the negative control in DMSO. A typical starting concentration for C16 is 10 µM, with 1:3 serial dilutions. The negative control can be tested at a high concentration (e.g., 100 µM).

-

Kinase Reaction Setup:

-

In a 96-well plate, add 5 µL of the diluted compounds.

-

Add 10 µL of a solution containing recombinant PKR and the substrate (e.g., eIF2α) in kinase assay buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

-

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for PKR.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Stop Reaction and Detect ADP:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This cellular assay assesses the ability of an inhibitor to block PKR activation and the phosphorylation of its key downstream target, eIF2α, in cultured cells.

Principle:

Cells are treated with a PKR activator (e.g., poly(I:C), a synthetic dsRNA analog) in the presence or absence of the PKR inhibitor or negative control. Cell lysates are then analyzed by western blot for phosphorylated PKR (p-PKR) and phosphorylated eIF2α (p-eIF2α).

Materials:

-

Cell line (e.g., HeLa, HEK293T)

-

Poly(I:C) (or other appropriate PKR activator)

-

PKR Inhibitor (C16) and Negative Control

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PKR (Thr446)

-

Rabbit anti-PKR (total)

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Rabbit anti-eIF2α (total)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with the PKR inhibitor (e.g., 1 µM C16) or negative control (e.g., 100 µM) for 1-2 hours. Include a DMSO vehicle control.

-

PKR Activation: Treat the cells with a PKR activator (e.g., 10 µg/mL poly(I:C)) for the desired time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for p-PKR, total PKR, p-eIF2α, and total eIF2α. Normalize the phosphorylated protein levels to the total protein levels.

2-Aminopurine: A Widely Used PKR Inhibitor

2-Aminopurine is a purine analog that has been historically used as a PKR inhibitor. It acts as an ATP-competitive inhibitor.

Commercial Sources

| Compound | CAS Number | Description | Commercial Suppliers (Catalog No.) |

| 2-Aminopurine | 452-06-2 | An ATP-competitive inhibitor of PKR. | - Santa Cruz Biotechnology (sc-201524) - Sigma-Aldrich (A3509) - MedKoo Biosciences (527081) - Thermo Fisher Scientific (A1111) |

Considerations for Use and Lack of a Validated Negative Control

While 2-aminopurine is readily available and widely cited, a significant limitation is the lack of a commercially available, validated inactive analog to serve as a negative control. This makes it more challenging to definitively attribute observed cellular effects solely to PKR inhibition. Researchers using 2-aminopurine should consider the following:

-

Off-target effects: As a purine analog, 2-aminopurine may affect other ATP-dependent enzymes.

-

Alternative validation strategies: To strengthen the evidence for PKR-specific effects, consider using complementary approaches such as siRNA-mediated knockdown of PKR.

Signaling Pathways and Experimental Workflows

PKR Signaling Pathway

The following diagram illustrates the central role of PKR in cellular stress responses.

Caption: A simplified diagram of the PKR signaling pathway.

Experimental Workflow for PKR Inhibitor Validation

The following diagram outlines a typical workflow for validating a novel PKR inhibitor.

Caption: A logical workflow for the validation of a PKR inhibitor.

References

The Sentinel Kinase: A Technical Guide to PKR Activation by dsRNA and Viral Infection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Protein Kinase R (PKR), encoded by the EIF2AK2 gene, is a cornerstone of the innate immune response to viral infections. As a member of the eIF2α kinase family, PKR acts as a cellular sensor for double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. Upon activation, PKR initiates a signaling cascade that culminates in the global inhibition of protein synthesis, thereby impeding viral propagation. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing PKR activation, its downstream signaling pathways, and the strategies employed by viruses to evade this critical host defense mechanism. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel antiviral therapeutics targeting the PKR pathway.

Introduction: PKR as a Viral Sensor

The interferon-inducible PKR is a serine/threonine kinase that remains in a latent, inactive state in uninfected cells.[1][2] The presence of viral dsRNA triggers a conformational change, leading to PKR's activation and subsequent autophosphorylation.[3][4] Once active, PKR phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α), a key component of the translation initiation complex.[5][6] This phosphorylation event sequesters the guanine nucleotide exchange factor eIF2B, leading to a global shutdown of protein synthesis and the induction of apoptosis in virally infected cells.[7][8] Beyond its canonical role in antiviral defense, PKR is also implicated in various cellular processes, including stress response, cell growth, and differentiation.[6][7]

The Molecular Architecture of PKR

PKR is a multi-domain protein consisting of a C-terminal kinase domain (KD) and an N-terminal regulatory domain. The regulatory domain contains two tandem dsRNA-binding motifs (dsRBM1 and dsRBM2), which are essential for recognizing and binding to dsRNA.[9][10][11] A flexible linker region connects the regulatory and kinase domains, allowing for the conformational changes necessary for activation.[10][12]

The Core Mechanism of PKR Activation

The activation of PKR is a multi-step process initiated by the binding of dsRNA. The current model suggests that dsRNA acts as a molecular scaffold, bringing two PKR monomers into close proximity to facilitate their dimerization and subsequent trans-autophosphorylation.[3][4][13]

The Role of dsRNA Length and Concentration

The length of the dsRNA molecule is a critical determinant of PKR activation. A minimum length of approximately 30-33 base pairs is required to bind two PKR monomers and induce its kinase activity.[4][14][15] Shorter dsRNAs can bind to a single PKR molecule but are generally insufficient to promote dimerization and activation.[15]

The concentration of dsRNA also plays a crucial role, resulting in a characteristic "bell-shaped" activation curve.[3] At low concentrations, dsRNA effectively promotes the assembly of PKR dimers, leading to robust activation. However, at high concentrations, individual PKR monomers become saturated with separate dsRNA molecules, preventing the formation of productive dimers and leading to an inhibition of PKR activity.[3][11]

Dimerization and Autophosphorylation

The binding of dsRNA to the dsRBMs induces a conformational change in PKR, exposing the dimerization interface within the kinase domain.[16][17] This leads to the formation of a back-to-back dimer, which facilitates the trans-autophosphorylation of several key residues within the activation loop of the kinase domain, most notably Threonine 446 and Threonine 451.[1][18] This autophosphorylation event locks PKR in a stable, active conformation.[13] In the absence of dsRNA, PKR can also undergo dimerization and activation at high protein concentrations, although with a much lower affinity.[13][19]

Downstream Signaling: The eIF2α Pathway and Beyond

Activated PKR phosphorylates eIF2α at Serine 51, which is its most well-characterized substrate.[5][20] Phosphorylated eIF2α competitively inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global arrest of protein synthesis.[7] This translational shutdown serves as a potent antiviral mechanism by preventing the synthesis of viral proteins.[8][21]

Beyond eIF2α, PKR can also modulate other signaling pathways, including the NF-κB and p38 MAPK pathways, contributing to the inflammatory response and apoptosis.[6][7]

Viral Evasion Strategies

Given the potent antiviral activity of PKR, many viruses have evolved sophisticated mechanisms to counteract its function. These strategies include:

-

Sequestration of dsRNA: Viral proteins can bind to and sequester dsRNA, preventing it from being recognized by PKR.[8][22]

-

Inhibition of PKR Dimerization: Some viral proteins can directly interact with PKR and prevent its dimerization.

-

Dephosphorylation of eIF2α: Viruses can encode proteins that promote the dephosphorylation of eIF2α, thereby overriding the translational block imposed by PKR.[8]

-

PKR Pseudosubstrates: Some viral RNAs can act as pseudosubstrates, binding to PKR but failing to induce its activation.

Quantitative Analysis of PKR Activation

The following tables summarize key quantitative data related to PKR activation by dsRNA.

| Parameter | Value | Conditions | Reference(s) |

| Minimal dsRNA length for activation | 30-33 bp | In vitro kinase assays | [14][15] |

| PKR-dsRNA Binding Affinity (Kd) | |||

| 1st PKR on 20 bp dsRNA | ~15 nM | 75 mM NaCl | [15] |

| 2nd PKR on 20 bp dsRNA | ~230 nM | 75 mM NaCl | [15] |

| 1st PKR on 40 bp dsRNA | 38 nM | Not specified | [1] |

| 2nd PKR on 40 bp dsRNA | 813 nM | Not specified | [1] |

| PKR Dimerization Affinity (Kd) | |||

| In the absence of dsRNA | ~500 µM | Solution | [13][19] |

| eIF2α Phosphorylation | |||

| Fold increase upon viral infection | 10-15 fold | SV-infected cells | [21] |

Table 1: Quantitative parameters of PKR activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PKR activation.

In Vitro PKR Kinase Assay

This assay measures the autophosphorylation of PKR or the phosphorylation of a substrate (e.g., eIF2α) in a controlled in vitro setting.

Materials:

-

Recombinant human PKR

-

dsRNA of defined length (e.g., poly(I:C) or synthetic dsRNA)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)

-

ATP (γ-³²P-ATP for radioactive detection or non-radioactive ATP for immunoblotting)

-

SDS-PAGE loading buffer

-

Phosphatase inhibitors

Procedure:

-

Dephosphorylation of PKR (Optional but Recommended): To ensure a basal inactive state, recombinant PKR can be treated with a phosphatase (e.g., lambda phosphatase) prior to the assay.[8]

-

Reaction Setup: In a microcentrifuge tube, combine recombinant PKR (e.g., 100-200 ng) with the desired concentration of dsRNA in kinase buffer.

-

Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes to allow for PKR-dsRNA binding and dimerization.

-

Initiation of Kinase Reaction: Add ATP to a final concentration of 10-50 µM to initiate the phosphorylation reaction.

-

Reaction Termination: After 15-30 minutes at 30°C, stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Analysis: Analyze the samples by SDS-PAGE followed by autoradiography (for γ-³²P-ATP) or immunoblotting with antibodies specific for phosphorylated PKR (e.g., anti-phospho-PKR Thr446/Thr451) and/or phosphorylated eIF2α (anti-phospho-eIF2α Ser51).[8][23]

Immunoblotting for Phosphorylated PKR and eIF2α

This technique is used to detect the phosphorylated forms of PKR and eIF2α in cell lysates or from in vitro kinase assays.

Materials:

-

Cell lysates or in vitro kinase assay samples

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[24]

-

Primary antibodies (anti-phospho-PKR, anti-total PKR, anti-phospho-eIF2α, anti-total eIF2α)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Phosphatase and protease inhibitor cocktails

Procedure:

-

Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

dsRNA Dot Blot Assay

This is a simple and rapid method to detect the presence of dsRNA in a sample.

Materials:

-

RNA samples

-

Nitrocellulose or nylon membrane

-

dsRNA-specific antibody (e.g., J2 monoclonal antibody)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Spotting: Spot a small volume (1-2 µL) of the RNA sample directly onto the membrane.[7][18]

-

Drying and Crosslinking: Allow the spots to air dry and then crosslink the RNA to the membrane using a UV crosslinker.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the anti-dsRNA antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the dots.

Visualizing PKR Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PKR activation pathway and a typical experimental workflow.

Caption: PKR activation signaling pathway.

Caption: Experimental workflow for in vitro PKR kinase assay.

Conclusion and Future Perspectives

PKR stands as a critical sentinel in the cellular defense against viral invaders. A thorough understanding of its activation mechanism and the intricate interplay with viral countermeasures is paramount for the development of novel therapeutic strategies. Future research will likely focus on elucidating the structural dynamics of PKR activation in greater detail, identifying novel viral and cellular regulators of PKR, and exploring the potential of PKR modulators as broad-spectrum antiviral agents. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this essential antiviral pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Protocol for the analysis of double-stranded RNAs in virus-infected insect cells using anti-dsRNA antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of dsRNA and RNA:DNA Hybrids by Dot Blot Analysis [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Autophosphorylation sites participate in the activation of the double-stranded-RNA-activated protein kinase PKR - CSHL Scientific Digital Repository [repository.cshl.edu]

- 7. static.kactusbio.com [static.kactusbio.com]

- 8. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Mechanism of interferon action: characterization of the intermolecular autophosphorylation of PKR, the interferon-inducible, RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A dynamically tuned double-stranded RNA binding mechanism for the activation of antiviral kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Phosphorylation of the RNA-dependent protein kinase regulates its RNA-binding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the protein kinase PKR by short double-stranded RNAs with single-stranded tails - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Autophosphorylation in the Activation Loop Is Required for Full Kinase Activity In Vivo of Human and Yeast Eukaryotic Initiation Factor 2α Kinases PKR and GCN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cloud-clone.com [cloud-clone.com]

- 18. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]

- 19. Contribution of dsRBD2 to PKR Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The PERK/PKR-eIF2α Pathway Negatively Regulates Porcine Hemagglutinating Encephalomyelitis Virus Replication by Attenuating Global Protein Translation and Facilitating Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Translational resistance of late alphavirus mRNA to eIF2α phosphorylation: a strategy to overcome the antiviral effect of protein kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detecting phosphorylated PKR - antibody and positive control - Immunology and Histology [protocol-online.org]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Methodological & Application

western blot protocol for detecting phosphorylated eIF2α after PKR inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a critical event in the cellular stress response, leading to a general inhibition of protein synthesis. One of the key kinases responsible for this phosphorylation is the double-stranded RNA-activated protein kinase (PKR). Dysregulation of the PKR-eIF2α signaling pathway has been implicated in various diseases, including viral infections, neurodegenerative disorders, and cancer.[1] Consequently, the development of specific PKR inhibitors is an active area of therapeutic research. This document provides a detailed protocol for a Western blot-based assay to monitor the phosphorylation status of eIF2α in response to PKR inhibition.

Signaling Pathway

Under cellular stress conditions, such as viral double-stranded RNA (dsRNA) presence, PKR is activated through dimerization and autophosphorylation.[2] Activated PKR then phosphorylates eIF2α at the Serine 51 residue.[3] This phosphorylation event converts eIF2 from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B, ultimately leading to a global shutdown of translation initiation.[4] PKR inhibitors can block this cascade by interfering with the kinase activity of PKR, thereby preventing the downstream phosphorylation of eIF2α.[1]

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of phosphorylated eIF2α (p-eIF2α).

Data Presentation

The following tables provide examples of common PKR inhibitors and activators with their typical working concentrations, along with expected outcomes on p-eIF2α levels.

Table 1: Reagents and Typical Working Concentrations

| Reagent | Type | Typical Cell Culture Concentration | Reference |

| C16 | PKR Inhibitor | 0.1 - 1 µM | [5] |

| 2-Aminopurine (2-AP) | PKR Inhibitor | 0.5 - 5 mM | [6] |

| Polyinosinic:polycytidylic acid (poly(I:C)) | PKR Activator | 1 - 25 µg/mL | [7][8] |

Table 2: Expected Quantitative Changes in p-eIF2α Levels

| Treatment Condition | Expected Change in p-eIF2α / total eIF2α Ratio | Reference |

| Untreated Control | Baseline | N/A |

| Poly(I:C) alone | Significant Increase | [7] |

| PKR Inhibitor (e.g., C16) alone | No significant change from baseline | [5] |

| PKR Inhibitor + Poly(I:C) | Attenuation of poly(I:C)-induced increase | [5] |

Detailed Experimental Protocol

This protocol is optimized for cultured mammalian cells.

Materials and Reagents

-

Cell Culture: Adherent mammalian cell line (e.g., HeLa, HEK293T)

-

PKR Inhibitor: C16 (Abcam, ab144595) or 2-Aminopurine (Sigma-Aldrich)

-

PKR Activator: Poly(I:C) (InvivoGen)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific)

-

Protein Assay: BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris gels) and running buffer

-

Transfer: PVDF membrane, transfer buffer, and transfer system

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-eIF2α (Ser51) antibody

-

Rabbit or mouse anti-total eIF2α antibody

-

Mouse anti-β-actin antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Procedure

-

Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. For inhibitor-treated wells, pre-incubate cells with the desired concentration of PKR inhibitor (e.g., 0.5 µM C16) for 2 to 24 hours.[5] c. To induce PKR activation, add poly(I:C) (e.g., 10 µg/mL) to the relevant wells for 2 to 8 hours.[7] d. Ensure to include the following controls: untreated cells, cells treated with inhibitor alone, and cells treated with poly(I:C) alone.

-

Sample Preparation: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. f. Incubate the membrane with the primary antibody against p-eIF2α (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. g. The following day, wash the membrane three times for 10 minutes each with TBST. h. Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane. k. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (for Total eIF2α and Loading Control): a. After imaging for p-eIF2α, the membrane can be stripped using a mild stripping buffer. b. After stripping, wash the membrane and re-block with 5% BSA in TBST. c. Incubate with the primary antibody for total eIF2α, followed by the appropriate secondary antibody and detection as described above. d. Repeat the stripping and re-probing process for a loading control like β-actin.

-

Data Analysis: a. Use densitometry software to quantify the band intensities for p-eIF2α, total eIF2α, and the loading control. b. For each sample, normalize the p-eIF2α band intensity to the total eIF2α band intensity. c. Further normalization to the loading control can be performed to account for any loading inaccuracies. d. Calculate the fold change in normalized p-eIF2α levels relative to the untreated control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Translational resistance of late alphavirus mRNA to eIF2α phosphorylation: a strategy to overcome the antiviral effect of protein kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking the eIF2α Kinase (PKR) Enhances Positive and Negative Forms of Cortex-Dependent Taste Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of the PKR inhibitor, 2-aminopurine, on the replication of influenza A virus, and segment 8 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PKR activity modulation by phosphomimetic mutations of serine residues located three aminoacids upstream of double-stranded RNA binding motifs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Critical Role and Use of Negative Control Compounds in Viral Infection Models

Introduction In the development of novel antiviral therapeutics, rigorous and well-controlled experiments are paramount to ensure the validity and reproducibility of results. Viral infection models, whether in vitro or in vivo, are fundamental for assessing the efficacy of candidate compounds. A critical component of these experimental designs is the proper use of controls. These Application Notes provide a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of negative control compounds in viral infection assays. A negative control is a sample or group that is treated identically to the experimental group, except for the variable being tested.[1][2] Its primary purpose is to serve as a baseline and to help identify false-positive results, ensuring that any observed antiviral effect is genuinely due to the test compound and not extraneous factors.[1]

The Purpose of a Negative Control in Antiviral Assays

Negative controls are essential for validating the test procedure and ensuring that the results are scientifically accurate.[1] Their key objectives in a viral infection model are:

-

Establishing a Baseline for Maximal Viral Activity: The negative control group (e.g., cells infected with the virus and treated with the vehicle solvent) represents the 100% infection level. The activity of the antiviral test compound is measured relative to this baseline.

-

Identifying Vehicle/Solvent Effects: Antiviral compounds are often dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS).[3][4] The vehicle control ensures that the solvent itself does not inhibit or enhance viral replication, nor does it cause cytotoxicity at the concentration used.[5]

-

Assessing Non-Specific Inhibition and Cytotoxicity: A proper negative control helps differentiate between a compound's specific antiviral activity and general cytotoxicity. If a compound appears to reduce viral load simply by killing the host cells, it is not a viable therapeutic candidate. Therefore, cytotoxicity assays are run in parallel using the negative control as a reference.[6]

-

Detecting Contamination: An unexpected result in a negative control, such as cell death in a mock-infected control or inhibition of viral replication in a vehicle-only control, can indicate contamination of reagents, media, or the cell culture itself.[1][7][8]

Types of Negative Controls in Viral Infection Models

Several types of negative controls should be included in a well-designed experiment.

| Control Type | Description | Purpose |

| Vehicle Control | Host cells + Virus + Compound Solvent (e.g., DMSO, PBS). | To ensure the solvent used to dissolve the test compound has no effect on viral replication or cell viability.[3][4] |

| Untreated Infection Control | Host cells + Virus (no treatment). | To establish the maximum level of viral replication and cytopathic effect (CPE) for calculating inhibition. |

| Mock-Infected Control (Cell Control) | Host cells + Vehicle (no virus). | To monitor the general health and viability of the host cells throughout the experiment and confirm that the vehicle is not toxic. |

| Inactive Compound Control | Host cells + Virus + A compound structurally similar to the test agent but known to be inactive. | To demonstrate the specificity of the antiviral effect and rule out inhibition due to non-specific compound properties. |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for an antiviral screening assay and the logical relationships between different experimental controls.

Caption: Workflow for antiviral compound screening.

Caption: Logical relationships of controls in an antiviral assay.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using CellTiter-Glo®

This protocol determines the concentration of the test compound and its vehicle that is toxic to the host cells. This is crucial for distinguishing antiviral effects from cytotoxicity.[5]

Materials:

-

Host cell line permissive to the virus

-

Cell culture medium

-

96-well clear-bottom, opaque-walled plates

-

Test compound and negative control (vehicle)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the assay (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compound and the negative control vehicle in cell culture medium. A typical concentration range might be from 0.1 µM to 100 µM.

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared compound/vehicle dilutions to the respective wells. Include "cells only" wells with medium as an untreated control.

-

Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Lysis: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the volume of medium in the well).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the percentage of viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This protocol quantifies the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Confluent monolayer of host cells in 6-well or 12-well plates

-

Virus stock of known titer (PFU/mL)

-

Test compound and negative control (vehicle) at non-toxic concentrations

-

Infection medium (e.g., serum-free medium)

-

Overlay medium (e.g., containing 1% methylcellulose or agarose)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Compound-Virus Incubation: Prepare dilutions of the test compound and negative control vehicle in infection medium. Mix equal volumes of each dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well). Incubate the mixture at 37°C for 1 hour to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the confluent cell monolayers. Inoculate the cells with 200 µL of the virus-compound mixtures. Include a "virus control" well inoculated with virus mixed with the vehicle (this is the primary negative control). Also, include a "mock-infected" well with medium only.[9]

-

Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to attach to and enter the cells.[10]

-

Overlay: Gently remove the inoculum from each well and add 2 mL of overlay medium. The semi-solid overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.[11][12]

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 3-7 days, depending on the virus).[11] Do not disturb the plates during this time to avoid smeared plaques.[9]

-

Fixation and Staining: Carefully remove the overlay medium. Fix the cells with fixing solution for 15-30 minutes. Discard the fixative and stain the cell monolayer with crystal violet solution for 15 minutes.[9][12]

-

Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Plaques will appear as clear zones against a purple background of stained, uninfected cells.[9] Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control well. Plot the percentage of inhibition against compound concentration to determine the 50% effective concentration (EC50).

Data Presentation and Interpretation

Quantitative data should be organized into clear tables for straightforward interpretation and comparison.

Table 1: Cytotoxicity of Test Compound and Controls

| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |

|---|---|---|

| Test Compound A | 100 | 15.2 ± 3.1 |

| 50 | 48.9 ± 4.5 | |

| 10 | 95.1 ± 2.8 | |

| 1 | 98.7 ± 1.5 | |

| Negative Control (1% DMSO) | 1% (v/v) | 99.5 ± 2.2 |

| Untreated Cells | N/A | 100.0 (Reference) |

| CC50 (µM) | 51.5 | |

Interpretation: The negative control (1% DMSO) shows no significant toxicity. Test Compound A has a CC50 of 51.5 µM.

Table 2: Antiviral Activity from Plaque Reduction Assay

| Compound | Concentration (µM) | Plaque Count (Mean ± SD) | % Inhibition |

|---|---|---|---|

| Test Compound A | 10 | 8 ± 2 | 90.0% |

| 1 | 45 ± 5 | 43.8% | |

| 0.1 | 75 ± 8 | 6.3% | |

| Negative Control (1% DMSO) | 1% (v/v) | 80 ± 7 | 0% (Reference) |

| Mock-Infected Control | N/A | 0 | 100% |

| EC50 (µM) | 1.2 | | |

Interpretation: The negative control (vehicle) wells showed an average of 80 plaques, representing 0% inhibition. Test Compound A effectively inhibited plaque formation with an EC50 of 1.2 µM.

Table 3: Summary of Results and Selectivity Index

| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|

| Test Compound A | 51.5 | 1.2 | 42.9 |

| Negative Control (1% DMSO) | >1% (v/v) | No Activity | N/A |

Interpretation: A higher Selectivity Index indicates a more promising therapeutic window. A value >10 is generally considered significant. The negative control had no antiviral activity, confirming the validity of the assay.

Viral Life Cycle and Potential Drug Targets

Understanding the viral life cycle is crucial for designing mechanism-based assays. The negative control is essential at every stage to ensure that observed effects are specific to the compound's interaction with a viral or host target.

Caption: Key stages of the viral life cycle targeted by antivirals.

Conclusion The meticulous use of negative control compounds is not optional; it is a cornerstone of reliable antiviral research. By serving as a baseline, controlling for vehicle effects, and helping to assess cytotoxicity, negative controls ensure that the data generated are robust, interpretable, and credible. The protocols and guidelines presented here provide a framework for integrating these essential controls into viral infection models to facilitate the discovery and development of effective antiviral therapies.

References

- 1. What is the purpose of the negative control during analysis ? [pharmaceuticalmicrobiologi.blogspot.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. phagesdb.org [phagesdb.org]

- 8. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]

- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 11. researchgate.net [researchgate.net]

- 12. absa.org [absa.org]

Application Note & Protocol: Preparation of Stock Solutions for PKR Inhibitor and Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase R (PKR), also known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a crucial enzyme in the cellular response to various stress signals, including viral infections, cytokine exposure, and endoplasmic reticulum (ER) stress.[1][2][3] Upon activation, typically by double-stranded RNA (dsRNA), PKR autophosphorylates and then phosphorylates its primary substrate, the eukaryotic translation initiation factor 2 alpha (eIF2α).[4][5][6] This phosphorylation event leads to a general inhibition of protein synthesis, a key mechanism in the host's antiviral defense.[6] Beyond its role in translation, PKR is involved in regulating several signaling pathways, including NF-κB, p38 MAPK, and JNK, thereby influencing apoptosis and inflammation.[1][2][7]

Given its central role in stress-response pathways, PKR has emerged as a significant target for therapeutic intervention in various diseases. Small molecule inhibitors of PKR are invaluable tools for investigating its biological functions and for preclinical drug development. To ensure the validity and reproducibility of experimental results, it is critical to use proper controls. A negative control compound, which is structurally similar to the inhibitor but lacks activity against the target, is essential to distinguish the specific effects of PKR inhibition from off-target or compound-related artifacts.[8][9]

This document provides detailed protocols for the preparation of stock solutions of a generic PKR inhibitor and its corresponding negative control for use in both in vitro and in vivo research settings.

Data Summary

Quantitative data for a representative PKR inhibitor (based on the widely used compound C16) and its negative control are summarized below for easy reference.

Table 1: Compound Properties

| Compound | CAS Number | Molecular Weight ( g/mol ) | Typical Solvent |

| PKR Inhibitor (e.g., C16) | 608512-97-6 | 268.29 | DMSO |

| PKR Inhibitor, Negative Control | 852547-30-9 | 340.6 | DMSO |

Table 2: Recommended Stock and Working Concentrations

| Solution Type | Compound | Solvent | Recommended Stock Concentration | Typical Working Concentration (in vitro) | Final DMSO Concentration (in vitro) |

| Primary Stock | PKR Inhibitor / Negative Control | 100% DMSO | 10-50 mM | N/A | N/A |

| In Vitro Working Solution | PKR Inhibitor / Negative Control | Cell Culture Medium | N/A | 100 nM - 10 µM | < 0.5% |

| In Vivo Formulation | PKR Inhibitor | DMSO, PEG300, Tween-80, Saline | 10 mg/mL (in DMSO) | Varies by study | < 2% |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PKR signaling cascade and the experimental workflow for preparing the stock solutions.

Caption: The PKR signaling pathway is activated by stress signals, leading to downstream effects like translation inhibition and inflammation.

Caption: Workflow for preparing primary and working stock solutions of PKR inhibitors for experimental use.

Experimental Protocols

Protocol 1: Reconstitution and Preparation of High-Concentration Primary Stock Solutions

This protocol describes the preparation of a concentrated primary stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for most commercially available PKR inhibitors due to their hydrophobic nature.[10][11][12]

Materials:

-

PKR Inhibitor powder

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), bring the powdered compound vial to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of the PKR inhibitor C16 (MW: 268.29 g/mol ), you would need 2.68 mg.

-

Calculation: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Molarity (mol/L))

-

Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.

-